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Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209

A comprehensive analysis of the selectivity profile of CH6953755, a potent and orally active
inhibitor of YES1 kinase, reveals its superior specificity compared to other SRC family kinase
(SFK) inhibitors. This guide provides a detailed comparison of CH6953755 with other relevant
kinase inhibitors, supported by experimental data, to inform researchers and drug development
professionals on its potential as a targeted therapeutic agent.

CH6953755 is a novel aminopyrazole derivative identified as a highly potent and selective
inhibitor of YES1, a non-receptor tyrosine kinase belonging to the SRC family.[1][2] YES1 is a
known proto-oncogene, and its amplification has been implicated in various cancers, making it
an attractive target for cancer therapy.[3][4] This guide delves into the kinase selectivity profile
of CH6953755, presenting a comparative analysis with other SFK inhibitors, Dasatinib and
Bosutinib, based on in vitro kinase assays.

Comparative Kinase Inhibitory Activity

A study by Hamanaka et al. (2019) systematically evaluated the inhibitory activity of
CH6953755 against a panel of 39 kinases and compared its profile to that of Dasatinib and
Bosutinib. The half-maximal inhibitory concentration (IC50) values from this study are
summarized in the table below.
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CH6953755 IC50

Bosutinib IC50

Kinase Dasatinib IC50 (nM)

(nM) (nM)
YES1 1.8 0.2 15
SRC 20 0.3 1.2
FYN 18 0.2 1.2
LCK 35 0.1 5.0
LYN 20 0.2 3.9
ABL1 >1000 0.3 0.5
ALK >1000 11 29
BLK 110 0.2 3.7
BMX 150 1.1 14
BTK 110 0.2 2.6
CSFI1R >1000 2.5 4.0
EGFR >1000 25 14
EPHA2 >1000 1.1 2.6
EPHB4 >1000 14 2.6
ERBB2 >1000 50 25
FGR 13 0.2 1.9
FLT3 >1000 1.3 25
FRK 31 0.5 2.2
HCK 14 0.1 1.7
IGF1R >1000 >1000 >1000
INSR >1000 >1000 >1000
ITK 130 0.4 12
JAK?2 >1000 >1000 110
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JAK3 >1000 230 130
KDR >1000 4.3 12

KIT >1000 0.8 3.7
MEK1 >1000 >1000 >1000
MET >1000 13 110
PDGFRa >1000 13 2.4
PDGFRf >1000 0.8 11
RET >1000 2.6 6.3
RON >1000 11 110
SIK >1000 >1000 >1000
SRMS 16 0.4 1.9
TEC 120 0.3 12
TIE2 >1000 15 11
TRKA >1000 29 16
TRKB >1000 17 11
TXK 130 0.3 14

Data extracted from Hamanaka N, et al. Cancer Res. 2019 Nov 15;79(22):5734-5745.[1]

As the data indicates, while Dasatinib and Bosutinib show potent inhibition of YES1, they are
multi-kinase inhibitors with high potency against numerous other kinases, including ABL1 and
other SRC family members. In contrast, CH6953755 demonstrates remarkable selectivity for
YES1, with significantly higher IC50 values for most other kinases tested, indicating a more
focused inhibitory profile.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay
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The inhibitory activity of CH6953755 and other compounds against various kinases was

determined using a standard in vitro kinase assay. A representative protocol is outlined below:

» Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP,
and test compounds (CH6953755, Dasatinib, Bosutinib).

e Assay Procedure:

o

Kinase reactions are typically performed in a 96-well or 384-well plate format.

The test compound is serially diluted to various concentrations.

The kinase, peptide substrate, and ATP are incubated with the test compound in a suitable
reaction buffer.

The reaction is initiated by the addition of ATP.

After a defined incubation period at a specific temperature (e.g., 30°C), the reaction is
stopped.

o Detection: The extent of substrate phosphorylation is quantified. This can be achieved

through various methods, such as:

Radiometric assays: Using 32P-labeled ATP and measuring the incorporation of
radioactivity into the substrate.

Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to
detect phosphorylation.

Luminescence-based assays: Measuring ATP consumption, which is correlated with
kinase activity.

» Data Analysis: The IC50 value, representing the concentration of the inhibitor required to

reduce kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal

curve.

Signaling Pathway and Experimental Workflow
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YESL1 Signaling Pathway

YESL1 is a key component of the SRC family of kinases and plays a crucial role in various
cellular processes, including cell growth, proliferation, and survival. One of the well-established
downstream effectors of YESL1 is the transcriptional co-activator Yes-associated protein 1
(YAP1), a central player in the Hippo signaling pathway. The activation of YES1 can lead to the
phosphorylation and nuclear translocation of YAP1, which in turn promotes the transcription of
genes involved in cell proliferation and survival.[1][4]
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Click to download full resolution via product page
Caption: YES1 signaling pathway and the inhibitory action of CH6953755.
In Vitro Kinase Selectivity Profiling Workflow

The process of determining the selectivity of a kinase inhibitor involves screening it against a
large panel of kinases. The general workflow for such an experiment is depicted below.
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Caption: General workflow for in vitro kinase selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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